molecular formula C16H18N2O2 B5785911 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5785911
M. Wt: 270.33 g/mol
InChI Key: XDSQTSRWPCHUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is thought to work by activating the immune system to attack cancer cells. Specifically, this compound activates a protein called STING (stimulator of interferon genes), which triggers the production of interferon and other immune system molecules. These molecules then stimulate the immune system to attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, this compound has been shown to inhibit the growth of blood vessels that supply tumors with nutrients. This can help to starve tumors of the nutrients they need to grow and spread. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This can make it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water and other solvents. This can make it challenging to administer to cells or animals in lab experiments.

Future Directions

There are many potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is exploring its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is exploring its potential as a treatment for other diseases, such as viral infections or autoimmune disorders. Additionally, there is ongoing research into developing new synthetic analogs of this compound that may have even greater anti-cancer activity.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with ethyl chloroacetate, followed by the reaction with pyridine-4-carboxaldehyde. Another method involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride, followed by the reaction with pyridine-4-carboxaldehyde. Both methods result in the formation of this compound as a white crystalline solid.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential anti-cancer properties. Initial studies showed that this compound had potent anti-tumor activity in a variety of cancer cell lines and animal models. Subsequent studies explored the mechanism of action of this compound and its potential as a cancer treatment.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-3-4-15(9-13(12)2)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSQTSRWPCHUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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